molecular formula C11H10N2O B3153318 2-Amino-5-phenylpyridin-3-ol CAS No. 756520-40-8

2-Amino-5-phenylpyridin-3-ol

Cat. No.: B3153318
CAS No.: 756520-40-8
M. Wt: 186.21 g/mol
InChI Key: AGMHZPKKMSYUOR-UHFFFAOYSA-N
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Description

Classification within Heterocyclic Chemistry

From a structural standpoint, 2-Amino-5-phenylpyridin-3-ol is a derivative of pyridine (B92270), which is a six-membered aromatic heterocycle containing one nitrogen atom. biosynth.com Pyridine and its derivatives are fundamental components in a vast number of biologically active compounds and functional materials.

The subject molecule can be further classified based on its substituents:

Aminopyridine: The presence of the amino group (-NH2) at the 2-position classifies it as a 2-aminopyridine (B139424). 2-Aminopyridines are well-known as important synthons in the creation of more complex fused heterocyclic systems and as pharmacophores in their own right. sioc-journal.cn

Hydroxypyridine: The hydroxyl group (-OH) at the 3-position places it in the category of hydroxypyridines. The hydroxyl group can significantly influence the molecule's solubility and ability to form hydrogen bonds, which is crucial for biological interactions.

Phenylpyridine: The phenyl group (-C6H5) at the 5-position makes it a phenylpyridine derivative. This bulky, aromatic substituent can play a key role in the molecule's interactions with biological targets through van der Waals and pi-stacking interactions.

The combination of these functional groups on a single pyridine scaffold results in a multifunctional molecule with a rich chemical character.

Historical Context and Emergence in Chemical Literature

While specific historical documentation on the first synthesis of this compound is not prominent in the chemical literature, its emergence can be understood by examining the development of synthetic methods for its constituent parts. The synthesis of aminopyridines, for instance, has been a subject of research for many years, with various methods developed for their preparation. google.comgoogleapis.com Similarly, the synthesis of hydroxypyridines and the introduction of phenyl groups onto pyridine rings are well-established transformations in organic chemistry.

The interest in compounds with the 2-amino-3-hydroxypyridine (B21099) framework is evident from patent literature, where derivatives have been synthesized as intermediates for agrochemicals. google.com For example, 2-amino-5-chloropyridine (B124133) is a known precursor for herbicides. google.com The synthesis of related structures, such as 2-amino-5-bromopyridin-3-ol (B1280607), is also documented. chemicalbook.comnih.gov

The development of cross-coupling reactions, such as the Suzuki and Negishi couplings, has made the synthesis of phenyl-substituted heterocycles more accessible. It is plausible that the synthesis of this compound would leverage these modern synthetic techniques, likely starting from a di-substituted pyridine and introducing the third functional group in a subsequent step.

Significance as a Privileged Scaffold in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a promising starting point for the development of new drugs. The aminopyridine core is considered a privileged scaffold due to its presence in a wide range of biologically active compounds. researchgate.net

Derivatives of aminopyridines and related structures have shown a broad spectrum of biological activities, including their use as:

Adenosine (B11128) A1 receptor ligands: Amino-3,5-dicyanopyridines have been investigated for their potential in treating epilepsy due to their affinity for adenosine receptors. nih.gov

Antimicrobial agents: Certain 2-amino-5-arylazonicotinate derivatives have demonstrated potent antimicrobial activity. nih.gov

Kinase inhibitors: The 2-aminopyridine moiety is a common feature in many kinase inhibitors, which are a crucial class of drugs for cancer therapy.

The structure of this compound combines the key features of the aminopyridine scaffold with a phenyl group, which is also a common substituent in many successful drugs. This combination suggests that this compound and its derivatives could be valuable tools in drug discovery and medicinal chemistry, acting as a versatile platform for the synthesis of new bioactive molecules. The thienopyridine scaffold, structurally similar to phenylpyridine, is also recognized as a privileged scaffold in medicinal chemistry. nih.gov

Below is a table summarizing the properties of this compound and a closely related compound.

PropertyThis compound2-Amino-5-phenylpyridine sigmaaldrich.com
Molecular Formula C₁₁H₁₀N₂OC₁₁H₁₀N₂
Molecular Weight 186.21 g/mol 170.21 g/mol
General Class Heterocyclic CompoundHeterocyclic Compound
Specific Class AminohydroxyphenylpyridineAminophenylpyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-phenylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11-10(14)6-9(7-13-11)8-4-2-1-3-5-8/h1-7,14H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMHZPKKMSYUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 5 Phenylpyridin 3 Ol and Analogues

Retrosynthetic Analysis of the 2-Amino-5-phenylpyridin-3-ol Framework

Retrosynthetic analysis is a technique used to design an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inamazonaws.com This process involves breaking down the target molecule through a series of "disconnections," which correspond to the reverse of known, reliable chemical reactions. rnlkwc.ac.in

For this compound, the analysis begins by examining the functional groups and the core pyridine (B92270) structure to identify strategic bonds for disconnection. amazonaws.comslideshare.net

The central challenge in the synthesis is the construction of the substituted pyridine ring. A common retrosynthetic strategy for six-membered heterocyclic rings like pyridine involves disconnecting the C-N and C-C bonds that form the ring. slideshare.net One of the most effective approaches for pyridines is to disconnect both C-N bonds, which often leads back to a 1,5-dicarbonyl compound and an ammonia (B1221849) source. slideshare.net This 1,5-dicarbonyl compound can then be further disconnected. Another powerful method is the disconnection of an enone or α,β-unsaturated carbonyl compound, which often points to an aldol-type condensation in the forward synthesis. lkouniv.ac.in

Disconnection StrategyPrecursors (Synthons)Corresponding Forward Reaction
Double C-N Disconnection1,5-Dicarbonyl compound + AmmoniaHantzsch Pyridine Synthesis or similar condensation/oxidation
C-C and C-N Disconnectionα,β-Unsaturated carbonyl + EnamineMichael Addition followed by cyclization and aromatization
Cycloaddition DisconnectionDiene + DienophileDiels-Alder Reaction (less common for simple pyridines)

This table summarizes common retrosynthetic disconnection strategies applicable to the pyridine core.

The placement of the amino and hydroxyl groups at the C2 and C3 positions, respectively, is a key consideration. In retrosynthetic terms, this involves Functional Group Interconversion (FGI). lkouniv.ac.inrnlkwc.ac.in An aromatic amino group is often considered a synthetic equivalent of a nitro group, which can be introduced via electrophilic nitration and subsequently reduced. lkouniv.ac.in Similarly, a hydroxyl group can be retrosynthetically derived from a methoxy (B1213986) group, which can be cleaved in the final steps of a synthesis.

The directing effects of substituents on the pyridine ring are crucial. The pyridine nitrogen makes the ring electron-deficient and generally directs electrophilic substitution to the C3 (meta) position. nih.govwikipedia.org However, the activating, ortho-, para-directing nature of the amino group dominates, facilitating substitution at positions ortho and para to it. masterorganicchemistry.com Therefore, the timing of the introduction of these functional groups or their precursors is a critical strategic decision in any synthetic plan.

The phenyl group at the C5 position (meta to the nitrogen) presents a significant synthetic challenge. Direct C-H functionalization of pyridines at the meta-position is difficult, though recent advances using dearomatization strategies or specialized directing groups are emerging. nih.govresearchgate.netresearchgate.net

From a retrosynthetic standpoint, the C-C bond between the pyridine and phenyl rings is a prime candidate for disconnection. This disconnection points toward a cross-coupling reaction in the forward synthesis. The most common strategies would involve:

Suzuki Coupling: Disconnecting to a halopyridine (e.g., 5-bromo-2-aminopyridin-3-ol) and a phenylboronic acid. nih.gov

Stille Coupling: Disconnecting to a halopyridine and a phenylstannane.

Negishi Coupling: Disconnecting to a halopyridine and a phenylzinc reagent.

Alternatively, the phenyl group could be incorporated as part of one of the acyclic precursors before the ring-forming cyclization reaction.

Direct Pyridine Ring Synthesis Approaches

Direct synthesis methods focus on constructing the pyridine ring from acyclic or simpler cyclic precursors in the forward direction. These methods often involve either the cyclization of a carefully designed linear molecule or the convergence of multiple simple molecules in one pot.

The synthesis of the pyridine ring can be achieved through the cyclization of precursors that already contain most of the required atoms and functional groups. 2-Aminopyridine (B139424) itself is a key synthon for building more complex fused azaheterocycles. sioc-journal.cn Many methods involve the reaction of 2-aminopyridines with compounds like β-keto esters or α,β-unsaturated systems. acs.orgacs.org

For a structure like this compound, a plausible approach involves the reaction of a β-ketonitrile with an enamine or a similar reactive intermediate, followed by cyclization and aromatization. For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like malononitrile (B47326) has been shown to produce highly substituted 2-aminopyridines. researchgate.netnih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. mdpi.comnih.gov MCRs are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. nih.govresearchgate.net Several MCRs have been developed for the synthesis of 2-aminopyridine derivatives. mdpi.comrsc.org

A common MCR for 2-aminopyridines involves the reaction of an aldehyde, an active methylene nitrile (like malononitrile), and a β-keto ester or 1,3-diketone in the presence of an ammonia source. nih.govnih.gov These reactions provide a powerful and flexible route to a wide variety of substituted pyridines. nih.govresearchgate.net

Multicomponent Reaction TypeComponentsTypical ProductReference
Four-Component ReactionAcetophenone, Malononitrile, Aldehyde, Ammonium (B1175870) CarbonatePolysubstituted 2-Aminopyridine mdpi.com
Three-Component ReactionEnaminone, Malononitrile, Primary Amine2-Amino-3-cyanopyridine derivative nih.govresearchgate.net
Four-Component ReactionAldehyde, β-Keto ester, Aniline, MalononitrilePolysubstituted Pyridine nih.gov

This table highlights several multicomponent reaction strategies used for the synthesis of 2-aminopyridine scaffolds.

These MCR strategies offer a convergent and efficient pathway to construct the 2-aminopyridine core, which could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials that contain the phenyl and hydroxyl functionalities or their precursors.

Base-Mediated Cascade Reactions for Substituted Pyridines

The synthesis of substituted pyridines, which are foundational to more complex molecules like this compound, can be achieved through base-mediated cascade reactions. These reactions are elegant and efficient, often proceeding in a one-pot manner to construct the heterocyclic core from simpler, acyclic precursors.

A notable example involves the reaction of α,β-unsaturated ketones with 1,1-enediamines. This process, facilitated by a base, proceeds through a sequence of Michael addition, intramolecular cyclization, and aromatization to yield 2-amino-4,6-diarylpyridine derivatives. organic-chemistry.org The reaction conditions are generally mild, and the modular nature of the starting materials allows for the synthesis of a diverse library of substituted pyridines. organic-chemistry.org Another approach utilizes N-propargylic β-enaminones, which can react with arylaldehydes or N-sulfonyl imines in the presence of a base like potassium hydroxide (B78521) to form dihydrofuropyridines and dihydropyrrolopyridines. rsc.org

Furthermore, cascade annulation of isopropene derivatives has been developed as a metal-free method to obtain a variety of substituted pyridines with high selectivity. nih.gov This strategy uses isopropene derivatives as three-carbon synthons and ammonium iodide as the nitrogen source, with formaldehyde (B43269) or dimethyl sulfoxide (B87167) acting as the carbon source to facilitate the formation of intermolecular carbon-nitrogen and carbon-carbon bonds. nih.gov Similarly, a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can initiate a cascade that includes electrocyclization and air oxidation to produce highly substituted pyridines. nih.gov

Functional Group Interconversions on Pre-formed Pyridine Systems

Once a pyridine scaffold is established, a multitude of functional group interconversion strategies can be employed to arrive at the target molecule, this compound.

Strategies Utilizing Halogenated Pyridinols (e.g., 2-amino-5-bromopyridin-3-ol)

A common and powerful strategy involves the use of halogenated pyridinols as key intermediates. For instance, 2-amino-5-bromopyridin-3-ol (B1280607) serves as a versatile building block. prepchem.comguidechem.com This intermediate can be synthesized from 2-amino-3,5-dibromopyridine (B40352) through a reaction with potassium hydroxide and copper powder in water under pressure. prepchem.com Another route to a related precursor, 2-amino-5-bromopyridine, involves the N-acylation of 2-aminopyridine, followed by bromination and hydrolysis. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

With a halogenated pyridinol in hand, palladium-catalyzed cross-coupling reactions are a primary tool for introducing the phenyl group at the 5-position. wikipedia.org

The Suzuki-Miyaura coupling is a widely used method that pairs an organoboron reagent with an organic halide. libretexts.orgmdpi.comyonedalabs.com In the context of synthesizing this compound, 2-amino-5-bromopyridin-3-ol can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base. guidechem.comsigmaaldrich.com This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for complex molecules. nih.gov The reactivity of the halide in Suzuki coupling generally follows the order I > Br > OTf >> Cl. libretexts.org While challenges can exist with pyridine-based substrates, specialized ligands and conditions have been developed to overcome these hurdles. sigmaaldrich.comrsc.org

The Negishi coupling offers an alternative, coupling an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium or nickel and is valued for its high reactivity and ability to form C-C bonds between various hybridized carbon atoms. wikipedia.org For example, an organozinc derivative of benzene (B151609) could be coupled with 2-amino-5-bromopyridin-3-ol. rsc.orgorgsyn.orgorgsyn.org The reaction demonstrates good functional group tolerance, though it is sensitive to the steric environment around the reaction centers. wikipedia.orgorgsyn.org

Table 1: Comparison of Suzuki-Miyaura and Negishi Cross-Coupling Reactions

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Organoboron (e.g., boronic acids, esters)Organozinc
Catalyst Palladium, NickelPalladium, Nickel
Key Advantages Commercially available reagents, low toxicity of boron compounds, can be run in aqueous conditions. libretexts.orgnih.govHigh reactivity, broad scope including sp, sp2, and sp3 carbons, good functional group tolerance. wikipedia.org
Considerations Potential for sluggish reactions with some pyridine substrates. rsc.orgOrganozinc reagents are often prepared in situ and can be sensitive to air and moisture.
Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) presents another avenue for modifying halogenated pyridines. youtube.com Pyridine rings are inherently electron-deficient, making them susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. stackexchange.comyoutube.comvaia.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com While direct SNAr at the 5-position is less common, the electronic properties of the ring can be influenced by substituents. For pyridinium (B92312) ions, the leaving group order in SNAr reactions can differ from typical aryl systems, and the mechanism may involve rate-determining deprotonation of an addition intermediate. nih.gov The presence of activating groups can facilitate these substitutions.

Introduction and Derivatization of Hydroxyl and Amino Groups on Pyridine Scaffolds

The hydroxyl and amino groups are key functionalities of the target compound. Methods for their introduction and subsequent modification are crucial. The hydroxyl group can be introduced through various methods, including the photochemical rearrangement of pyridine N-oxides, which can lead to C3-hydroxylated pyridines. nih.gov Once installed, this hydroxyl group can be derivatized, for instance, by conversion to a triflate, which then allows for further palladium-catalyzed cross-coupling reactions. nih.gov

Derivatization of both hydroxyl and amino groups is a common strategy in analytical chemistry to improve detection and separation, for example, by liquid chromatography-mass spectrometry. nih.govrsc.org For synthetic purposes, these groups can be protected during other reaction steps and then deprotected. Picolinic acid and its derivatives are often used for the derivatization of hydroxyl groups. researchgate.net

Selective Functionalization via Directed Metalation or Halogenation

Selective functionalization of the pyridine ring can also be achieved through directed metalation or halogenation, which allows for the precise introduction of functional groups at specific positions.

Directed metalation involves the deprotonation of a C-H bond at a position ortho to a directing group. znaturforsch.comingentaconnect.com This generates a metalated intermediate that can then react with an electrophile. znaturforsch.com While ortho-lithiation is a well-established strategy, achieving functionalization at other positions can be more challenging. nih.gov However, the use of specific bases, such as n-butylsodium, has been shown to enable selective deprotonation and functionalization at the C4 position of pyridine. nih.gov The choice of base and reaction conditions is critical to control the regioselectivity and avoid side reactions. znaturforsch.comrsc.org

Selective halogenation is another key tool for preparing intermediates for cross-coupling reactions. nih.govmountainscholar.orgnih.gov Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, which is typically 3-selective, often requires harsh conditions. chemrxiv.org Milder, more selective methods have been developed. One such strategy involves the temporary transformation of the pyridine into a Zincke imine intermediate, which can then be regioselectively halogenated at the 3-position under mild conditions before ring closure. chemrxiv.orgthieme-connect.com Another approach uses designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile in an SNAr-type process. nih.govnih.gov

Stereoselective Synthesis and Chiral Resolution of Related Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. While specific stereoselective syntheses for this compound are not extensively detailed in publicly available literature, the principles and methods applied to analogous structures, such as chiral aminopyridines and other aryl-substituted heterocycles, provide a clear framework for achieving enantiopurity. Future research could focus on the stereoselective synthesis of alcohol-bearing compounds like this compound to determine if one enantiomer possesses superior biological activity. mdpi.com

One of the most established methods for separating enantiomers is chiral resolution. This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like fractional crystallization. A patented method for producing optically pure chiral 2-amino-2-aryl acetic acid derivatives, which are structurally related building blocks, employs a crystallization-induced chiral resolution technique. google.com This process involves mixing the racemic compound with a chiral acid resolving agent. The use of inexpensive and readily available chiral acids makes this an industrially viable approach. google.com

Commonly used chiral acid resolving agents applicable for the resolution of amino compounds are detailed in the table below.

Resolving Agent ClassSpecific Examples
Tartaric Acid & DerivativesD-Tartaric Acid, L-Tartaric Acid
Mandelic Acid & Derivatives(R)-Mandelic Acid, (S)-Mandelic Acid
Malic Acid & DerivativesL-Malic Acid, D-Malic Acid
This table summarizes chiral resolving agents mentioned as effective for related amino-aryl compounds. google.com

Another relevant strategy is the stereoselective reduction of a prochiral precursor. For instance, the hydrogenation of chiral or racemic 2-amino-1-phenyl-1,3-propanediols to produce the corresponding phenylalaninols demonstrates a pathway to create chiral centers in amino-phenyl compounds. google.com Such catalytic hydrogenation methods, if adapted using chiral catalysts (asymmetric hydrogenation), could potentially generate specific enantiomers of this compound analogues directly.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of heterocyclic compounds, including pyridines, is of growing importance to minimize environmental impact and improve safety and efficiency. These principles focus on aspects such as atom economy, use of safer solvents, energy efficiency, and the use of renewable feedstocks or reusable catalysts.

Multicomponent reactions (MCRs) represent a key green methodology in organic synthesis. researchgate.net MCRs allow for the construction of complex molecules like substituted pyridines in a single step from three or more reactants, which increases efficiency and reduces waste compared to traditional multi-step syntheses. The synthesis of amino-3,5-dicyanopyridine derivatives, for example, can be achieved through a multicomponent condensation, showcasing a streamlined approach to pyridine-based structures. nih.gov

The choice of solvent is another critical factor in sustainable synthesis. A method for preparing 2-amino-5-iodopyridine, a related halo-pyridine, utilizes water as the solvent, thereby avoiding the use of volatile and often toxic organic solvents. google.com This approach is inherently safer and reduces environmental pollution from organic waste. google.com Similarly, the development of heterogeneous catalysts that can be easily recovered and reused is a core tenet of green chemistry. For example, a reusable zinc-based nanocatalyst has been successfully used for the sustainable synthesis of 1,2,3-triazoles in water, demonstrating a protocol that could inspire greener methods for pyridine synthesis. rsc.org The efficiency of such a catalyst was confirmed by its successful reuse multiple times and by its high eco-score. rsc.org

Furthermore, catalyst-free synthesis offers a highly sustainable route. Research has shown that substituted pyridines can be synthesized efficiently under mild, catalyst-free conditions, highlighting a move towards more inherently benign chemical processes. researchgate.net The development of solvent-free, high-yielding synthetic routes performed in an equimolar fashion further exemplifies the push towards sustainability in chemical manufacturing. rsc.org

The table below contrasts traditional and green approaches to the synthesis of pyridines and related heterocycles.

Synthesis AspectTraditional ApproachGreen Chemistry Approach
Solvent Often uses volatile organic compounds (VOCs).Employs water or solvent-free conditions. google.comrsc.org
Catalyst May use expensive or toxic heavy metal catalysts.Utilizes reusable nanocatalysts or catalyst-free reactions. researchgate.netrsc.org
Efficiency Often involves multiple steps with purification at each stage.Employs one-pot multicomponent reactions (MCRs) for higher atom economy. researchgate.net
Reagents May use hazardous or non-stoichiometric reagents.Focuses on equimolar, high-yielding reactions. rsc.org
Waste Generates significant organic and inorganic waste.Designed to minimize waste products for a lower E-factor. rsc.org

By integrating these green principles, future syntheses of this compound and its analogues can be designed to be more environmentally friendly, cost-effective, and safer.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 5 Phenylpyridin 3 Ol

Reactivity of the 2-Amino Group

The 2-amino group is a primary nucleophilic center in the molecule, readily participating in a wide array of chemical transformations. Its reactivity is characteristic of aromatic amines, particularly those situated on an electron-rich heterocyclic ring.

The primary amine at the C-2 position of the pyridine (B92270) ring is nucleophilic and can undergo acylation and alkylation reactions.

Nucleophilic Acylation: This reaction involves the substitution of a hydrogen atom of the amino group with an acyl group (R-C=O). It typically proceeds via a nucleophilic acyl substitution mechanism when reacted with acylating agents like acid chlorides or anhydrides. masterorganicchemistry.comlibretexts.org The reaction begins with the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. youtube.comlibretexts.org This intermediate then collapses, expelling a leaving group (e.g., chloride) to yield the N-acylated pyridinamine. youtube.com Under basic conditions, a base can be used to neutralize the acid byproduct, while under acidic conditions, the carbonyl group of the acylating agent might be protonated first to enhance its electrophilicity. libretexts.orgyoutube.com

Nucleophilic Alkylation: The 2-amino group can also be alkylated by reacting with alkyl halides. This reaction can be more complex as it can lead to mono-, di-, or even quaternary ammonium (B1175870) salts. Regioselectivity can be an issue, as the pyridine ring nitrogen can also compete for the alkylating agent. However, in many cases, N-alkylation of the exocyclic amino group is achievable. The reaction conditions, such as the nature of the alkylating agent, solvent, and temperature, can significantly influence the outcome, determining whether N-alkylation or O-alkylation of the hydroxyl group occurs. researchgate.net

Reaction TypeReagent ExampleProduct TypeMechanism
AcylationAcetyl Chloride (CH₃COCl)N-(3-hydroxy-5-phenylpyridin-2-yl)acetamideNucleophilic Acyl Substitution
AlkylationMethyl Iodide (CH₃I)2-(Methylamino)-5-phenylpyridin-3-olNucleophilic Substitution (Sₙ2)

The 2-amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. google.com This electrophilic substitution reaction transforms the amino group into an excellent leaving group (N₂), which can then be displaced by a wide variety of nucleophiles in subsequent transformations, such as the Sandmeyer or Schiemann reactions. google.comresearchgate.net This pathway is crucial for introducing a range of substituents onto the pyridine ring that are otherwise difficult to incorporate directly. For example, a similar process is used to synthesize 2-amino-5-fluoropyridine (B1271945) from 2-aminopyridine (B139424), involving a diazotization step followed by a Schiemann reaction. researchgate.net

Table of Subsequent Transformations:

Reaction NameReagentProduct
SandmeyerCuCl / HCl2-Chloro-5-phenylpyridin-3-ol
SandmeyerCuBr / HBr2-Bromo-5-phenylpyridin-3-ol
SandmeyerCuCN / KCN3-Hydroxy-5-phenylpyridine-2-carbonitrile
SchiemannHBF₄, then heat2-Fluoro-5-phenylpyridin-3-ol
HydrolysisH₂O, heat5-Phenylpyridin-2,3-diol

The nucleophilic 2-amino group readily condenses with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. These condensation reactions are often the first step in the synthesis of more complex heterocyclic systems. For instance, the reaction of aminopyridines with α-haloketones is a well-established method for constructing imidazo[1,2-a]pyridine (B132010) scaffolds. amazonaws.com Similarly, three-component condensation reactions involving an amino-heterocycle, an aldehyde, and an active methylene (B1212753) compound like Meldrum's acid are used to build fused pyridin-5-one rings. researchgate.net

The 2-amino group, often in conjunction with the adjacent endocyclic nitrogen and sometimes the 3-hydroxyl group, is a key participant in annulation reactions that build fused heterocyclic rings onto the pyridine core. These reactions are fundamental in medicinal chemistry for creating novel scaffolds. A common strategy involves the condensation of a 2-aminopyridine derivative with a bifunctional electrophile. For example, reaction with α-haloketones leads to the formation of a five-membered imidazo[1,2-a]pyridine ring system through an initial Sₙ2 reaction followed by intramolecular cyclization. amazonaws.com This type of reaction is highly efficient for creating diverse libraries of fused heterocycles. researchgate.net

Reactivity of the 3-Hydroxyl Group

The 3-hydroxyl group on the pyridine ring behaves similarly to a phenol (B47542), exhibiting both nucleophilic character at the oxygen atom and acidity of the hydroxyl proton. Its reactivity can be modulated by the electronic effects of the pyridine ring and the other substituents.

O-Alkylation: The hydroxyl group can be alkylated to form an ether linkage using alkylating agents like alkyl halides or sulfates, typically in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide ion, which then attacks the alkylating agent. The regioselectivity between N-alkylation of the amino group or the ring nitrogen versus O-alkylation of the hydroxyl group is a critical consideration and depends on the reaction conditions. researchgate.net For related pyridone systems, O-alkylation has been shown to be a viable strategy. nih.gov

O-Acylation: Similarly, the hydroxyl group can be acylated by reaction with acid chlorides or anhydrides to form esters. This reaction is usually carried out in the presence of a base (like pyridine or triethylamine) to scavenge the acidic byproduct. The resulting esters can serve as protecting groups for the hydroxyl function or can be used to modify the biological activity of the parent molecule.

Reaction TypeReagent ExampleBaseProduct Type
O-AlkylationEthyl Bromide (CH₃CH₂Br)Sodium Hydride (NaH)3-Ethoxy-5-phenylpyridin-2-amine
O-AcylationBenzoyl Chloride (C₆H₅COCl)Triethylamine (Et₃N)(2-amino-5-phenylpyridin-3-yl) benzoate

Oxidation Reactions of the Hydroxyl Moiety

The hydroxyl group at the C-3 position, being part of a hydroxypyridine system, behaves similarly to a phenol and is susceptible to oxidation. The nature of the product depends significantly on the oxidizing agent and reaction conditions.

Mild oxidation may lead to the formation of quinone-like structures or dimeric and polymeric products through radical coupling. The presence of the electron-donating amino group at the C-2 position enhances the electron density of the pyridine ring, making the hydroxyl group more susceptible to oxidation compared to unsubstituted 3-hydroxypyridine.

Under more forceful oxidation conditions, using reagents like potassium permanganate (B83412) or ozone, the pyridine ring itself can undergo oxidative cleavage. For instance, the oxidation of quinoline, a related fused pyridine system, yields pyridine-2,3-dicarboxylic acid (quinolinic acid). wikipedia.orggoogle.com Similarly, the biological oxidation of 3-hydroxyanthranilic acid also produces quinolinic acid, demonstrating a known pathway for the oxidative cleavage of a substituted benzene (B151609) ring leading to a dicarboxylic acid on an adjacent ring. nih.gov While specific studies on 2-Amino-5-phenylpyridin-3-ol are scarce, it is plausible that strong oxidation could lead to the degradation of the pyridine and/or phenyl ring, potentially forming various carboxylic acid derivatives.

The table below summarizes potential oxidation reactions based on analogous chemical systems.

Oxidizing AgentPotential Product(s)Remarks
Mild Oxidants (e.g., air, FeCl₃)Dimeric/Polymeric products, Pyridinone-quinone structuresThe amino and hydroxyl groups activate the ring towards oxidative coupling.
Strong Oxidants (e.g., KMnO₄, O₃)Ring-opened products, Carboxylic acids (e.g., derivatives of pyridine dicarboxylic acid)Harsh conditions can lead to the cleavage of the pyridine or phenyl ring. wikipedia.orggoogle.com

Chelation and Coordination with Metal Ions

The structure of this compound contains two key donor sites for metal coordination: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This arrangement allows the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. Such chelation is a common feature for related compounds like 2-Amino-3-hydroxypyridine (B21099), which readily forms complexes with various transition metals. chemicalbook.com

The formation of these metal chelates can significantly alter the electronic and physical properties of the parent molecule. nih.gov The coordination can involve a deprotonated hydroxyl group, leading to neutral complexes with divalent or trivalent metal ions. The pyridine ring nitrogen can also participate in coordination, especially if the primary chelation through the amino and hydroxyl groups is sterically hindered or if polynuclear complexes are formed. youtube.com

Studies on similar ligands, such as 4-aminopyridine, have shown the formation of stable complexes with a range of transition metals including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. ekb.eg The interaction with metal ions can also play a role in biological contexts; for example, the neurotoxin quinolinic acid is known to form complexes with Fe²⁺, which can mediate the generation of reactive oxygen species. nih.gov

The general chelation process can be represented as follows: Mⁿ⁺ + 2(C₁₁H₁₀N₂O) → [M(C₁₁H₉N₂O)₂]⁽ⁿ⁻²⁾⁺ + 2H⁺

This ability to form stable metal complexes makes this compound and its derivatives interesting candidates for applications in coordination chemistry, catalysis, and material science. ekb.eg

Reactivity of the 5-Phenyl Group

The phenyl group at the C-5 position of the pyridine ring is subject to reactions characteristic of benzene derivatives, primarily electrophilic aromatic substitution. Its reactivity is influenced by the attached pyridinyl substituent.

The pyridinyl group's effect on the attached phenyl ring depends on the reaction conditions. In neutral or basic media, the pyridine nitrogen's lone pair makes the pyridinyl group weakly activating. However, under the strongly acidic conditions typical for many electrophilic aromatic substitution reactions (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated. rsc.orgrsc.org

The resulting pyridinium (B92312) cation is strongly electron-withdrawing due to its positive charge. This deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta positions (3' and 5') of the phenyl ring. A kinetic study on the nitration of the analogous compound 2-phenylpyridine (B120327) confirmed that the reaction proceeds through the conjugate acid, with substitution occurring on the phenyl ring. rsc.org

The directing effects are summarized in the table below:

Reaction ConditionNature of Pyridinyl GroupActivating/Deactivating EffectDirecting Influence on Phenyl Ring
Strongly AcidicPyridinium (protonated)Strongly Deactivatingmeta-directing
Neutral/BasicPyridinyl (unprotonated)Weakly Activating/Deactivatingortho, para-directing

Therefore, reactions like nitration or sulfonation would be expected to yield the 5-(3'-nitrophenyl) or 5-(3'-sulfophenyl) derivatives of this compound, respectively.

Radical functionalization offers an alternative pathway to modify the 5-phenyl group, often under milder conditions than electrophilic substitutions and with different regioselectivity. ethernet.edu.et While specific research on this compound is not available, general principles of radical chemistry can be applied.

C-H functionalization of aromatic rings can be achieved through various radical-mediated processes, including photocatalysis and reactions involving radical initiators like N-fluorobenzenesulfonimide (NFSI) with a copper catalyst. rsc.orgacs.org These methods can be used for reactions such as alkylation, arylation, or amination. The regioselectivity of radical attack on the phenyl ring is complex and depends on the nature of the radical species and the electronic properties of the substituted benzene. Generally, radical reactions are less governed by the strict ortho/para vs. meta directing rules of electrophilic substitution.

Reactivity of the Pyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic substitution than benzene. quimicaorganica.orgyoutube.com However, the substituents on the ring in this compound dramatically influence its reactivity.

The pyridine ring in this molecule is substituted with two powerful activating groups, the amino (-NH₂) group at C-2 and the hydroxyl (-OH) group at C-3, and a phenyl group at C-5. Both -NH₂ and -OH are strong ortho, para-directors. libretexts.org

The directing effects of these substituents are as follows:

2-Amino group: Directs incoming electrophiles to the 3- and 5-positions. Since the 3- and 5-positions are already substituted, its influence will reinforce substitution at other activated positions.

3-Hydroxyl group: Directs incoming electrophiles to the 2-, 4-, and 6-positions.

5-Phenyl group: Generally considered a weak activating or deactivating group, directing ortho and para (to C-4 and C-6).

The strong activation provided by the amino and hydroxyl groups may allow these reactions to proceed under milder conditions than those required for unsubstituted pyridine. quora.com

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic and heteroaromatic rings. The feasibility of this reaction is highly dependent on the electronic properties of the substrate. Generally, SNAr proceeds readily on aromatic rings that are "electron-poor," a condition created by the presence of strong electron-withdrawing groups (EWGs) ortho or para to a suitable leaving group.

In the case of this compound, the pyridine ring is substituted with two powerful electron-donating groups (EDGs): the amino (-NH2) group at C2 and the hydroxyl (-OH) group at C3. These groups significantly increase the electron density of the pyridine ring through resonance effects, making it "electron-rich." This inherent electronic character deactivates the ring towards attack by nucleophiles. Consequently, direct nucleophilic aromatic substitution on the unsubstituted ring of this compound is generally unfavorable.

For an SNAr reaction to occur on a system like this, one of two conditions would typically be necessary:

Presence of a Good Leaving Group: A substituent on the ring, such as a halide (Cl, Br) or a sulfonate ester (OTs, OMs), would need to be present to be displaced by a nucleophile.

Activation by EWGs: The presence of strong electron-withdrawing groups (e.g., -NO2, -CN) would be required to counteract the effect of the -NH2 and -OH groups and activate the ring for nucleophilic attack.

For example, the synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) involves the nitration of 2-amino-5-bromopyridine. orgsyn.org The resulting nitro group, a potent EWG, would render the C5 position (bearing the bromo leaving group) susceptible to nucleophilic attack, a reaction not feasible on the un-nitrated precursor.

The table below illustrates the influence of substituents on the reactivity of pyridine rings towards SNAr.

CompoundSubstituentsRing CharacterReactivity towards SNAr
2-Chloro-5-nitropyridine-Cl (LG), -NO2 (EWG)Electron-deficientActivated
2-Chloropyridine-Cl (LG)Moderately deactivatedSluggish
This compound -NH2 (EDG), -OH (EDG)Electron-richStrongly Deactivated

This table presents a qualitative comparison of reactivity based on the electronic effects of substituents.

N-Oxidation and N-Quaternization Reactions

The lone pair of electrons on the pyridine ring's nitrogen atom allows it to act as a nucleophile, readily reacting with electrophilic reagents. This leads to two important transformations: N-oxidation and N-quaternization.

N-Oxidation: This reaction involves the oxidation of the ring nitrogen to form a pyridine N-oxide. Common oxidizing agents for this purpose include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide group has a significant impact on the ring's reactivity, and N-oxides are versatile intermediates in organic synthesis. europa.eu

N-Quaternization: This is the reaction of the pyridine nitrogen with an alkylating agent, typically an alkyl halide (e.g., methyl iodide), to form a quaternary pyridinium salt. This transformation introduces a positive charge on the nitrogen atom, which profoundly alters the electronic properties of the ring, making it highly electron-deficient and susceptible to subsequent reactions.

The reactivity of this compound in these reactions is enhanced by its substituents. The electron-donating amino and hydroxyl groups increase the electron density at the ring nitrogen, enhancing its nucleophilicity. Therefore, this compound is expected to be more reactive towards both N-oxidation and N-quaternization than unsubstituted pyridine.

ReactionReagentProduct TypeExpected Reactivity of this compound
N-Oxidationm-CPBA, H2O2Pyridine N-oxideHigh (enhanced by EDGs)
N-QuaternizationCH3I, C2H5BrN-Alkyl pyridinium saltHigh (enhanced by EDGs)

This table outlines the expected reactivity for N-oxidation and N-quaternization based on established chemical principles.

Mechanistic Studies of Transformation Pathways

While specific mechanistic studies for this compound are not extensively documented in the literature, the transformation pathways can be inferred from well-established mechanisms for related pyridine systems. Computational and experimental studies on analogous compounds provide a framework for understanding the intermediates, transition states, and energetic profiles of its potential reactions. arxiv.orgnih.gov

Kinetic and Thermodynamic Investigations of Reactivity

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. However, a qualitative analysis based on the principles of physical organic chemistry is possible.

Kinetics: The rates of chemical reactions are governed by the activation energy (Ea).

For a hypothetical SNAr reaction, the activation energy would be very high due to the deactivating effect of the -NH2 and -OH groups, resulting in a very slow reaction rate.

For N-oxidation and N-quaternization , the electron-donating groups increase the nucleophilicity of the ring nitrogen, which lowers the activation energy for the reaction with an electrophile. This leads to a faster reaction rate compared to unsubstituted pyridine.

Computational studies on the tautomerization of the related 2-hydroxypyridine (B17775)/2-pyridone system show a very small energy difference between the two forms, highlighting the subtle energetic balance that can exist in such heterocyclic systems. nih.gov A similar investigation for this compound would be necessary to quantify the relative stabilities of its tautomers and the energy barriers for their interconversion.

The following table provides illustrative thermodynamic data for the well-studied 2-hydroxypyridine tautomerization as a reference for the type of analysis required.

TautomerRelative Energy (kJ/mol) (M062X functional) nih.govRelative Energy (kJ/mol) (B3LYP functional) nih.gov
2-Hydroxypyridine0 (More Stable)+1 to +3 (Less Stable)
2-Pyridone+5 to +9 (Less Stable)0 (More Stable)

Note: This data is for the 2-hydroxypyridine/2-pyridone system and serves only as an example of computational thermodynamic investigation. It does not represent data for this compound. nih.gov

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Properties

The arrangement of electrons within a molecule dictates its physical and chemical properties. Quantum chemical calculations are instrumental in mapping this electronic structure with high precision.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying the electronic properties of molecules. cir-safety.org DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules, including pyridine (B92270) derivatives. researchgate.netmdpi.com These methods are used to optimize the molecular geometry, revealing key structural parameters.

For a molecule like 2-Amino-5-phenylpyridin-3-ol, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to accurately describe the electronic distribution. researchgate.net Such calculations can determine various molecular properties. For instance, in a study of a related Schiff base, (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, DFT was used to investigate its structural parameters. researchgate.net

Table 1: Illustrative Calculated Molecular Properties for a Substituted Pyridin-3-ol Derivative (Note: Data is for an analogous compound, (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, and serves to illustrate the type of data obtained from DFT calculations.) researchgate.net

PropertyCalculated Value
Total Energy-1431.5 au
Dipole Moment5.34 Debye
HOMO Energy-5.8 eV
LUMO Energy-1.9 eV
HOMO-LUMO Gap3.9 eV

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability. mdpi.com For this compound, the amino group would be expected to contribute significantly to the HOMO, indicating its role as an electron donor, while the pyridine ring and phenyl group would be involved in the LUMO.

The pyridine ring in this compound is aromatic. Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS), which provides a measure of the magnetic shielding at the center of the ring.

A key feature of hydroxypyridines is the potential for tautomerism. This compound can exist in equilibrium with its keto tautomer, 2-amino-5-phenyl-1H-pyridin-3(2H)-one. Computational studies on similar systems, like 3-hydroxypyridine, have shown that the relative stability of the tautomers is influenced by the solvent environment. dergipark.org.tr DFT calculations can predict the energies of these tautomers, thereby determining the equilibrium constant. For instance, in a study of (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, the enol form was found to be the most stable tautomer. researchgate.net

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental identification and characterization.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. For a related Schiff base, DFT calculations were used to assign the NMR chemical shifts. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the vibrational modes, each peak can be assigned to a specific molecular motion (e.g., N-H stretch, C=O stretch). In a study on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, DFT calculations were used to investigate the vibrational frequencies. niscair.res.in

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Pyridin-3-ol Derivative (Note: This table is illustrative and based on general findings from computational studies of similar compounds.)

SpectroscopyPredicted FeatureCorresponding Molecular Moiety
¹H NMRPeaks in the aromatic region (δ 6.5-8.5 ppm)Phenyl and Pyridine ring protons
¹H NMRBroad singlet-OH and -NH₂ protons
¹³C NMRPeaks in the range of 110-160 ppmAromatic carbons
IRBand around 3300-3500 cm⁻¹N-H and O-H stretching vibrations
IRBands around 1500-1600 cm⁻¹C=C and C=N stretching of the aromatic rings
UV-VisAbsorption bands in the UV regionπ→π* and n→π* electronic transitions

Conformational Analysis and Molecular Dynamics Simulations

The presence of the phenyl group introduces a degree of conformational flexibility in this compound due to the rotation around the C-C single bond connecting the two rings. Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can explore the conformational landscape and identify the preferred orientations of the substituent groups. Such simulations would be particularly insightful for understanding how the molecule might interact with its environment, for example, in a biological system or in solution.

Reaction Mechanism Modeling

Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about the transition states and energy barriers involved.

For this compound, one could computationally investigate the mechanisms of its synthesis or its subsequent reactions. For example, the synthesis of similar aminopyridine derivatives has been studied computationally to elucidate the reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This can help in understanding the factors that control the reaction rate and selectivity.

Investigation of Catalytic Cycles (if applicable)

While there is no direct evidence of this compound itself being used as a catalyst, the aminopyridine scaffold is a well-established motif in catalysis, often acting as a ligand for transition metals. The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.

For example, N-aryl-2-aminopyridines are known to participate in transition metal-catalyzed cross-coupling reactions, where they can form stable complexes with metals like palladium, rhodium, and iridium. rsc.org These complexes can then engage in catalytic cycles for various organic transformations, including C-H activation and the formation of new carbon-carbon and carbon-heteroatom bonds.

A plausible, though not experimentally verified, catalytic cycle involving an aminopyridine ligand is the copper-catalyzed aerobic oxidative dehydrogenation of primary amines. In such a cycle, a pyridine-based ligand can accelerate the reaction rate and enhance the stability of the copper catalyst. nih.gov The cycle would typically involve the coordination of the amine substrate to the copper-ligand complex, followed by oxidation and subsequent steps to regenerate the catalyst.

Given its structure, this compound could potentially act as a bidentate or even tridentate ligand, coordinating to a metal center through the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen. This chelation effect could lead to the formation of stable and reactive organometallic complexes, though specific applications in catalytic cycles have yet to be reported.

Structure-Reactivity Relationships

The structure-reactivity relationship (SRR) of this compound is best understood in the context of its application as a kinase inhibitor. The aminopyridine scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding site.

Research on various aminopyridine-based kinase inhibitors has elucidated several key structural features that govern their potency and selectivity:

The Aminopyridine Core: The 2-aminopyridine (B139424) moiety is fundamental for binding to the hinge region of many kinases. The amino group and the pyridine nitrogen act as hydrogen bond donor and acceptor, respectively. nih.gov

Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for modulating the inhibitor's activity and selectivity. In this compound, the phenyl group at the 5-position likely occupies a hydrophobic pocket within the kinase active site. The hydroxyl group at the 3-position could form additional hydrogen bonds, further enhancing binding affinity.

N-oxide Formation: In some aminopyridine derivatives, the oxidation of the pyridine nitrogen to an N-oxide has been shown to be essential for activity and can significantly improve selectivity against other kinases. nih.gov

Studies on 3,5-diaryl-2-aminopyridine derivatives as ALK2 inhibitors have shown that modifications to the aryl groups can greatly influence cellular potency. acs.org Similarly, research into aminopyridine derivatives as Janus kinase 2 (JAK2) inhibitors has demonstrated that subtle changes to the substituents can lead to highly potent and selective compounds. nih.gov

Table 2: General Structure-Activity Relationships for Aminopyridine-Based Kinase Inhibitors

Structural FeatureRole in Kinase InhibitionImpact on Activity
2-Aminopyridine ScaffoldHinge-binding motifEssential for anchoring the inhibitor in the ATP-binding site.
Substituents at the 5-positionInteraction with hydrophobic pocketsCan significantly enhance potency and selectivity.
Substituents at the 3-positionFormation of additional interactionsCan fine-tune binding affinity and selectivity.
Aromatic/Heteroaromatic Groupsπ-π stacking and hydrophobic interactionsContribute to overall binding energy.

Derivatization Strategies and Analogous Compound Synthesis

Selective Functionalization of the Amino Moiety

The amino group at the C2 position of the pyridine (B92270) ring is a primary nucleophilic center. Its reactivity generally surpasses that of the C3-hydroxyl group, allowing for selective N-functionalization under controlled conditions. This chemoselectivity is a cornerstone for building molecular diversity from the parent compound. quora.com

Key strategies for modifying the amino group include:

N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides readily forms stable amide derivatives. This reaction is often performed under neutral or mildly basic conditions. The higher nucleophilicity of the nitrogen atom compared to the oxygen of the hydroxyl group ensures selective N-acylation. quora.comacs.org Enzyme-catalyzed reactions, for instance using lipase, can also achieve highly chemoselective N-acetylation of aminophenol-like structures. acs.org

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. This functionalization is important for introducing moieties that can act as hydrogen bond donors and acceptors.

N-Alkylation: While direct alkylation can be challenging due to the risk of polyalkylation and O-alkylation, reductive amination provides a controlled method. This involves the initial formation of an imine with an aldehyde or ketone, followed by reduction with agents like sodium borohydride. researchgate.net

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives. However, achieving selectivity over O-arylation requires careful selection of catalyst and ligand systems. Palladium-based catalysts with specific phosphine (B1218219) ligands often favor N-arylation of aminophenols. nih.govacs.org

Table 1: Selective Functionalization of the Amino Moiety

Reaction Type Reagent(s) Product Type Key Considerations
N-Acylation Acyl chloride, Acetic anhydride Amide High chemoselectivity due to the superior nucleophilicity of the amino group. quora.comorientjchem.org
N-Sulfonylation Sulfonyl chloride, Base Sulfonamide Forms stable sulfonamides.
Reductive Amination Aldehyde/Ketone, Reducing agent Secondary/Tertiary Amine Controlled, selective N-alkylation. researchgate.net
N-Arylation Aryl halide, Pd catalyst, Ligand N-Aryl Amine Requires specific catalyst systems (e.g., Pd-based) to ensure selectivity over O-arylation. nih.govacs.org

Selective Functionalization of the Hydroxyl Moiety

The C3-hydroxyl group, being phenolic in nature, can be selectively functionalized, typically by exploiting its acidity or through specific catalytic methods that favor O-functionalization.

Key strategies include:

O-Alkylation (Etherification): Under basic conditions (e.g., using sodium hydride or potassium carbonate), the hydroxyl group is deprotonated to form a more nucleophilic phenoxide. This phenoxide can then react with alkyl halides in a classic Williamson ether synthesis to form ethers. The use of a strong base ensures that the less acidic amino group does not compete effectively.

O-Acylation (Esterification): While N-acylation is generally favored, O-acylation can be achieved. This may require protection of the more nucleophilic amino group first, followed by acylation of the hydroxyl group and subsequent deprotection.

O-Arylation: In contrast to N-arylation, selective O-arylation of aminophenol-type structures can be achieved using copper-catalyzed cross-coupling reactions with aryl halides. The use of ligands like picolinic acid or specific diamines with a copper catalyst system directs the arylation to the oxygen atom. nih.govacs.org

Table 2: Selective Functionalization of the Hydroxyl Moiety

Reaction Type Reagent(s) Product Type Key Considerations
O-Alkylation Alkyl halide, Base (e.g., NaH, K₂CO₃) Ether Base deprotonates the more acidic hydroxyl group, forming a phenoxide for reaction.
O-Acylation Acyl chloride, Acetic anhydride Ester May require prior protection of the amino group to achieve selectivity.
O-Arylation Aryl halide, Cu catalyst, Ligand O-Aryl Ether Copper-based catalyst systems show high selectivity for O-arylation over N-arylation. nih.govacs.org

Strategic Modification and Substitution on the Pyridine Ring

The pyridine ring of 2-Amino-5-phenylpyridin-3-ol is activated towards electrophilic substitution by the strong electron-donating effects of the amino and hydroxyl groups. These groups direct incoming electrophiles primarily to the C4 and C6 positions.

Electrophilic Aromatic Substitution: Reactions such as halogenation (e.g., with NBS or Br₂/AcOH) and nitration (e.g., with HNO₃/H₂SO₄) are expected to proceed at the positions ortho and para to the activating groups. Given the structure, the C4 and C6 positions are the most probable sites for substitution. The precise conditions would determine the regioselectivity and extent of reaction. scispace.com

Modification via N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide. This alters the electronic properties of the ring, making it susceptible to different substitution patterns and reactions. nih.govresearchgate.netbohrium.comnih.gov For instance, photochemical rearrangement of pyridine N-oxides can be a method for introducing a hydroxyl group at the C3 position. acs.orgnih.gov

Cross-Coupling Reactions: A powerful strategy involves first introducing a halogen (e.g., bromine or chlorine) onto the pyridine ring, typically at the C4 or C6 position. This halo-derivative then becomes a versatile substrate for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or alkyl groups. mdpi.comresearchgate.netacs.orgresearchgate.netfishersci.co.uk

Buchwald-Hartwig Amination: Reaction with amines can introduce new amino substituents. chemspider.comacs.orgscispace.comacs.orgnih.gov

Table 3: Modification of the Pyridine Ring

Reaction Type Reagent(s) Position(s) Product Type
Halogenation NBS, NCS, Br₂ C4, C6 Halogenated Pyridine
Nitration HNO₃/H₂SO₄ C4, C6 Nitropyridine
Suzuki Coupling Arylboronic acid, Pd catalyst C4, C6 (from halo-derivative) Biaryl Pyridine
Buchwald-Hartwig Amination Amine, Pd catalyst C4, C6 (from halo-derivative) Aminated Pyridine

Introduction of Diverse Substituents on the Phenyl Ring

The peripheral phenyl ring at C5 can be modified either before or after the construction of the main pyridine scaffold.

Pre-functionalization: The most straightforward approach is to start the synthesis with a substituted phenylboronic acid (for a Suzuki coupling approach to the core) or another appropriately functionalized phenyl precursor. This allows for the introduction of a wide array of substituents (e.g., nitro, halo, cyano, alkyl, alkoxy) at the ortho, meta, or para positions of the phenyl ring.

Post-functionalization: If the parent compound is already formed, the phenyl ring can undergo electrophilic aromatic substitution. The pyridine ring system acts as a deactivating, meta-directing substituent. Therefore, electrophiles will preferentially add to the meta-position of the phenyl ring. To a lesser extent, substitution may occur at the ortho and para positions.

Table 4: Introduction of Substituents on the Phenyl Ring

Strategy Method Reagent(s) Position(s) Resulting Substituent
Pre-functionalization Suzuki Coupling Substituted Phenylboronic Acid Ortho, Meta, Para Varied (e.g., -NO₂, -Cl, -F, -CH₃, -OCH₃)
Post-functionalization Electrophilic Substitution Nitrating/Halogenating agents Primarily Meta -NO₂, -Br, -Cl

Synthesis of Complex Polycyclic and Fused Pyridine Derivatives

The functional groups of this compound are perfectly positioned for the construction of fused heterocyclic systems, leading to more complex polycyclic structures.

Fused Pyrimidines (Pyridopyrimidines): The 2-amino group can react with various bifunctional reagents to build a fused pyrimidine (B1678525) ring. For example, condensation with β-ketoesters or malonic esters can lead to the formation of pyridopyrimidinone systems. rsc.orgnih.gov Reaction with reagents like dimethylformamide dimethylacetal (DMF-DMA) can also serve as a gateway to fused pyrimidines. nih.gov

Fused Oxazoles (Oxazolopyridines): The adjacent amino and hydroxyl groups (an o-aminophenol motif on the pyridine core) can react with reagents like phosgene, its equivalents (e.g., CDI), or orthoesters to form a fused oxazole (B20620) ring, yielding oxazolo[4,5-b]pyridine (B1248351) derivatives.

Fused Thiazoles (Thiazolopyridines): Reaction of the 2-amino group with reagents like α-haloketones followed by cyclization can be envisioned, though a more common route involves reacting an adjacent aminothiol. However, reaction with reagents like carbon disulfide could potentially lead to fused thiazole (B1198619) systems after further elaboration.

Table 5: Synthesis of Fused Pyridine Derivatives

Fused Ring System Reagent(s) Functional Groups Involved Resulting Scaffold
Pyrimidine β-Ketoester, Malonate, DMF-DMA 2-Amino Pyrido[2,3-d]pyrimidine
Oxazole Phosgene, CDI, Orthoester 2-Amino, 3-Hydroxyl Oxazolo[4,5-b]pyridine
Imidazole Carboxylic acid, Aldehyde 2-Amino, 3-Hydroxyl (after modification) Imidazo[4,5-b]pyridine

Synthetic Utility and Applications in Advanced Organic Synthesis

A Pivotal Building Block for Diverse Heterocyclic Scaffolds

The inherent reactivity of the amino and hydroxyl groups on the pyridine (B92270) ring makes 2-Amino-5-phenylpyridin-3-ol a powerful tool for synthetic chemists. This dual functionality allows for a variety of chemical transformations, leading to the formation of numerous heterocyclic structures. Nitrogen-containing heterocycles are of particular interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Crafting Pyridine-Fused Ring Systems

The strategic placement of reactive sites in this compound facilitates the construction of pyridine-fused ring systems. These polycyclic aromatic structures are integral to many biologically active molecules. The amino group can act as a nucleophile, participating in cyclization reactions with appropriate electrophilic partners. For instance, reactions with bifunctional reagents can lead to the formation of new rings fused to the initial pyridine core. This approach has been successfully employed in the synthesis of various fused azaheterocycles. sioc-journal.cn The development of catalytic systems, such as those involving manganese complexes, has further expanded the scope of creating ring-fused pyridines from amino-substituted precursors. rsc.org

Synthesizing Complex Nitrogen-Containing Architectures

Beyond simple fused systems, this compound serves as a key starting material for more elaborate nitrogen-containing molecular architectures. The field of organic synthesis has seen significant advancements in creating complex heterocyclic structures from readily available precursors. nih.govmdpi.com Methodologies like multicomponent reactions, which allow for the formation of multiple bonds in a single step, are particularly well-suited for utilizing the reactivity of aminopyridines. frontiersin.org These strategies enable the efficient assembly of intricate molecular frameworks that would otherwise require lengthy and less efficient synthetic routes.

A Precursor for Ligands in Organometallic Catalysis

The field of organometallic catalysis relies heavily on the design and synthesis of ligands that can modulate the reactivity and selectivity of metal centers. The nitrogen and oxygen atoms in this compound can act as donor atoms, making it a potential precursor for the synthesis of bidentate or polydentate ligands. These ligands can then be coordinated to various transition metals to create catalysts for a wide range of organic transformations. The electronic properties of the pyridine ring and the steric bulk of the phenyl group can be fine-tuned through further chemical modifications, allowing for the rational design of ligands with specific catalytic properties.

Applications in the Development of New Organic Materials

The synthesis of novel organic materials with tailored electronic and photophysical properties is a rapidly growing area of research. The aromatic nature of the pyridine and phenyl rings in this compound suggests its potential utility in the construction of conjugated organic molecules. These types of molecules are the fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. By incorporating this building block into larger polymeric or oligomeric structures, it may be possible to create new materials with desirable charge transport and luminescent characteristics.

Role in Fine and Specialty Chemical Synthesis

Fine and specialty chemicals are produced in smaller quantities than bulk chemicals but are essential for a wide range of applications, including pharmaceuticals, fragrances, and electronics. This compound and its derivatives can serve as important intermediates in the synthesis of these high-value products. matrix-fine-chemicals.com The ability to introduce various functional groups onto the aminopyridine scaffold allows for the creation of a diverse library of compounds with specific and desirable properties. For example, related aminophenol derivatives are recognized as important industrial starting materials. google.com

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name 2-Aminopyridin-3-ol
CAS Number 16867-03-1
Molecular Formula C5H6N2O
Molecular Weight 110.116 g/mol
SMILES NC1=C(O)C=CC=N1
InChIKey BMTSZVZQNMNPCT-UHFFFAOYSA-N

This data is compiled from Matrix Fine Chemicals. matrix-fine-chemicals.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-5-phenylpyridin-3-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and particulate-filtering respiratory masks (EN 143 standard) to minimize inhalation of aerosols or dust .
  • Ventilation : Use fume hoods or local exhaust systems to maintain airborne concentrations below occupational exposure limits. Ground equipment to prevent static discharge .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Regularly inspect for dust accumulation to mitigate explosion risks .
  • Decontamination : Wash hands thoroughly after handling and use barrier creams for skin protection. Contaminated clothing must be removed immediately .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Condensation Reactions : React 5-phenylpyridin-3-ol derivatives with ammonia under catalytic conditions (e.g., Cu(II) complexes, as in related Schiff base syntheses) .
  • Substitution Reactions : Replace halogen or nitro groups at the 2-position of 5-phenylpyridin-3-ol using ammonia gas or ammonium salts in polar solvents (e.g., ethanol/water mixtures) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol to achieve ≥98% purity .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 254 nm to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra in DMSO-d6 to confirm substituent positions. Key signals: aromatic protons (δ 6.8–8.2 ppm), NH2 (δ 5.5–6.0 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular ion peaks (expected m/z: 186.1 for [M+H]+^+) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) optimize the electronic properties of this compound?

  • Methodological Answer :

  • Computational Setup : Use Gaussian 03 with B3LYP hybrid functional and 6-311++G(d,p) basis set. Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • AIM Analysis : Apply Atoms-in-Molecules (AIM) theory to evaluate bond critical points and electron density distribution, particularly for NH2 and hydroxyl groups .
  • Validation : Compare calculated IR spectra with experimental data to refine force fields and assess hydrogen bonding interactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., phenyl vs. pyridine ring orientation) via single-crystal diffraction studies .
  • Cross-Validation : Combine 1H^1H-15N^{15}N HMBC NMR to confirm NH2 coupling patterns and LC-MS/MS to rule out isomeric impurities .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect tautomerism or rotational barriers in solution .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Catalytic Screening : Test Pd(II)/Cu(I) systems (e.g., Pd(OAc)2_2/PPh3_3) in Suzuki-Miyaura couplings. Monitor reaction progress via TLC (Rf = 0.4 in 1:1 hexane/ethyl acetate) .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for aryl halide activation. Compare with Hammett plots to assess electronic effects .
  • DFT Transition States : Model oxidative addition and transmetallation steps to identify rate-limiting stages and optimize ligand design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.